

# An In-depth Technical Guide to 11-Oxofusidic Acid: A Fusidic Acid Derivative

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## Compound of Interest

Compound Name: 11-Keto Fusidic Acid

Cat. No.: B029951

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This technical guide provides a comprehensive overview of 11-Oxofusidic Acid, a derivative of the well-established antibiotic, fusidic acid. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at its chemical properties, biological activities, and the experimental protocols used for its evaluation.

## Introduction

Fusidic acid is a bacteriostatic antibiotic derived from the fungus *Fusidium coccineum*. It is known for its potent activity against Gram-positive bacteria, particularly *Staphylococcus aureus*, including methicillin-resistant strains (MRSA).<sup>[1][2][3]</sup> Its unique steroid-like structure and mechanism of action, which involves the inhibition of bacterial protein synthesis by targeting elongation factor G (EF-G), distinguish it from other antibiotic classes.<sup>[2][4]</sup> As part of ongoing efforts to improve the efficacy and overcome resistance to fusidic acid, numerous derivatives have been synthesized and studied.<sup>[4][5]</sup> Among these, 11-Oxofusidic Acid, also known as **11-Keto Fusidic Acid**, represents a key modification of the fusidic acid scaffold.<sup>[6]</sup> This guide will delve into the available scientific data on this specific derivative.

## Chemical and Physical Properties

11-Oxofusidic Acid is characterized by the oxidation of the hydroxyl group at the 11th position of the fusidic acid steroid nucleus to a ketone.

Property	Value	Reference
Chemical Name	(Z)-2- ((3R,4S,5S,8S,9S,10S,13R,14 S,16S)-16-acetoxy-3-hydroxy- 4,8,10,14-tetramethyl-11- oxohexadecahydro-17H- cyclopenta[a]phenanthren-17- ylidene)-6-methylhept-5-enoic acid	
Alternate Names	11-Keto Fusidic Acid, 11- Oxofusidic Acid	[6]
CAS Number	16711-91-4	[6]
Molecular Formula	C <sub>31</sub> H <sub>46</sub> O <sub>6</sub>	[6]
Molecular Weight	514.69 g/mol	[6]

## Biological Activity

### Antibacterial Activity

The primary biological activity of fusidic acid and its derivatives is their antibacterial action against Gram-positive bacteria.[1][2] The oxidation of the C11 hydroxyl group to a ketone in 11-Oxofusidic Acid has been shown to be more tolerated than modifications at other positions, such as the C3 hydroxyl or the carboxylic acid group, which are crucial for antibacterial potency.[4]

#### Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the available MIC data for 11-Oxofusidic Acid in comparison to its parent compound, fusidic acid.

Compound	Bacterial Strain	MIC (µg/mL)	Reference
11-Oxofusidic Acid	Staphylococcus aureus ATCC 29213	1	[4]
Fusidic Acid	Staphylococcus aureus ATCC 29213	0.125	[4]
Fusidic Acid	Methicillin-Susceptible S. aureus (MSSA)	MIC <sub>50</sub> : 0.12, MIC <sub>90</sub> : 0.25	[7]
Fusidic Acid	Methicillin-Resistant S. aureus (MRSA)	MIC <sub>50</sub> : 0.12, MIC <sub>90</sub> : 0.25	[3][7][8]
Fusidic Acid	Coagulase-Negative Staphylococci	MIC <sub>50</sub> : 0.12, MIC <sub>90</sub> : 0.25	[7]
Fusidic Acid	Enterococcus faecalis	99.3% resistant	[9]
Fusidic Acid	Enterococcus spp.	MIC <sub>50</sub> : 4, MIC <sub>90</sub> : 4	[7]
Fusidic Acid	Streptococcus pyogenes	MIC <sub>50</sub> : 4, MIC <sub>90</sub> : 8	[7]

Note: Comparative MIC data for 11-Oxofusidic Acid against a broader range of bacterial strains is limited in the currently available literature.

## Anti-inflammatory Activity

Fusidic acid and some of its derivatives have demonstrated anti-inflammatory properties, which are believed to be mediated through the inhibition of pro-inflammatory cytokine production and modulation of the NF-κB signaling pathway.[10][11] While direct experimental evidence for the anti-inflammatory activity of 11-Oxofusidic Acid is not readily available, the known effects of related compounds suggest a potential for similar activity.

## Cytotoxicity

The cytotoxicity of fusidic acid has been evaluated in various cell lines, with results indicating dose-dependent effects.[12] Specific cytotoxicity data for 11-Oxofusidic Acid on mammalian cells is not extensively reported in the public domain.

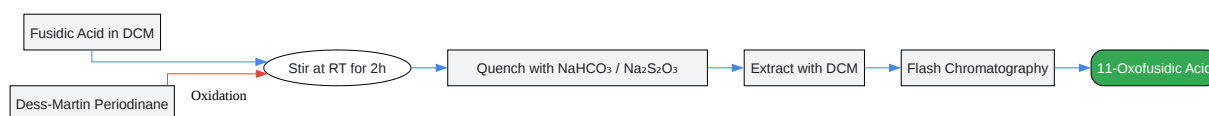
## Experimental Protocols

### Synthesis of 11-Oxofusidic Acid

The synthesis of 11-Oxofusidic Acid (compound 10 in the cited literature) involves the selective oxidation of the C11 hydroxyl group of fusidic acid.[4]

Procedure:

- To a solution of fusidic acid (1.0 g, 1.9 mmol) in dichloromethane (20 mL) at 0 °C, add Dess-Martin periodinane (0.89 g, 2.1 mmol).
- Allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Quench the reaction by adding a saturated aqueous solution of  $\text{NaHCO}_3$  and a saturated aqueous solution of  $\text{Na}_2\text{S}_2\text{O}_3$ .
- Separate the layers and extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure.
- Purify the crude product by flash chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 11-Oxofusidic Acid.



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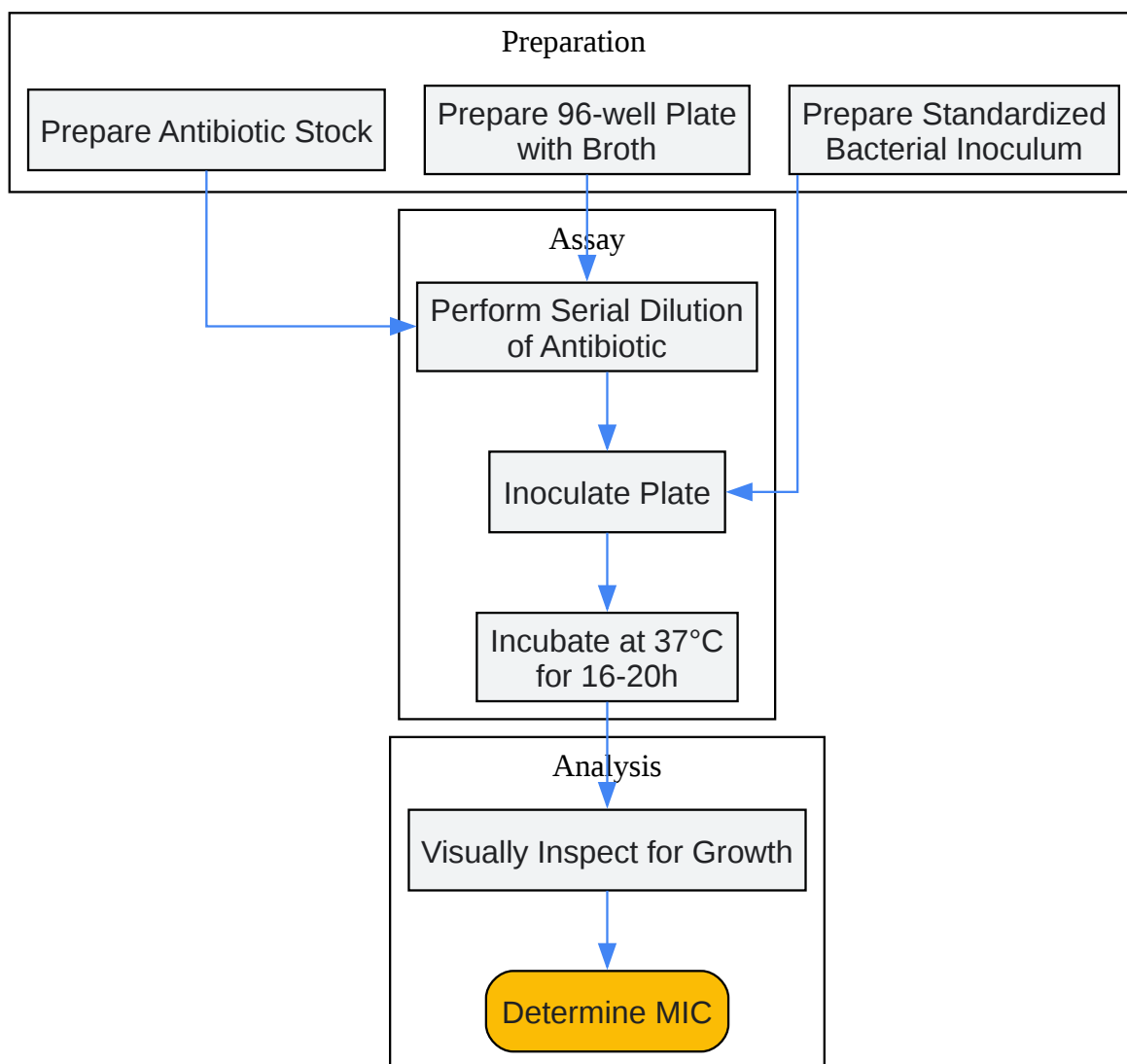
Synthesis of 11-Oxofusidic Acid.

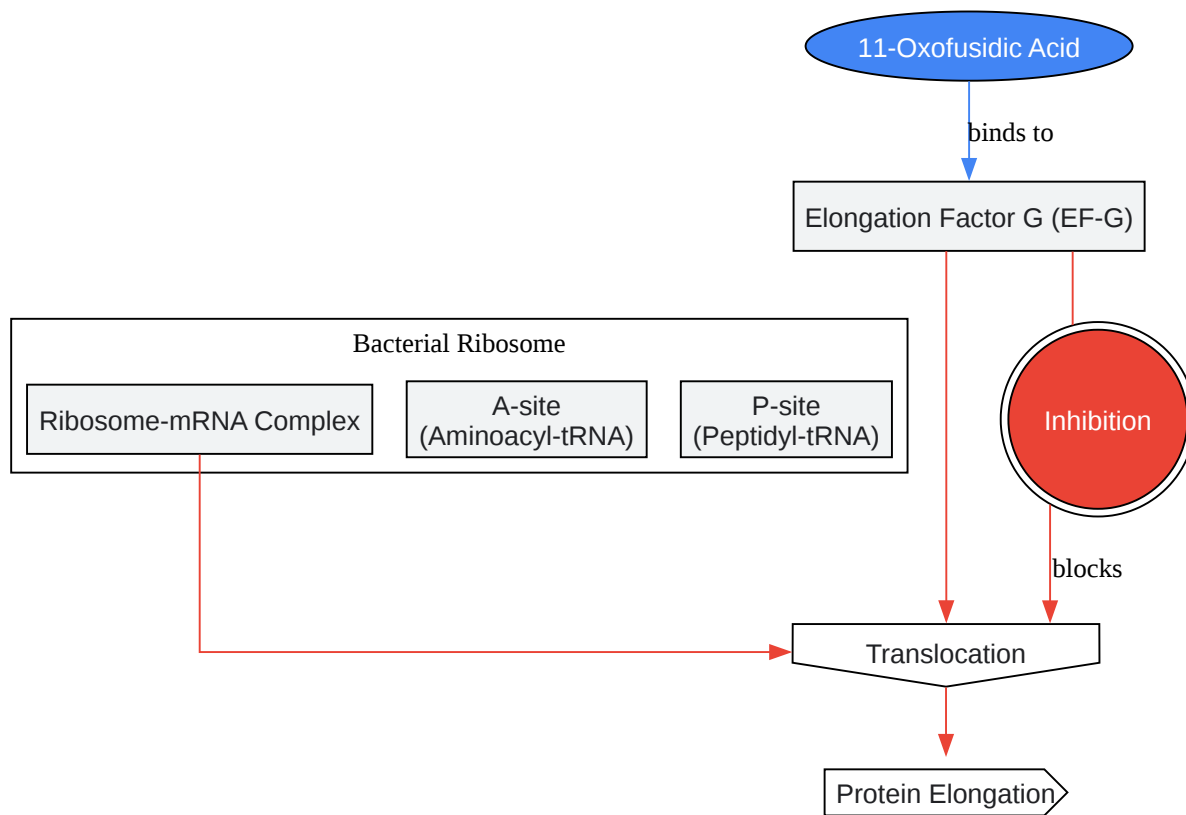
## Antibacterial Susceptibility Testing: Broth Microdilution Method

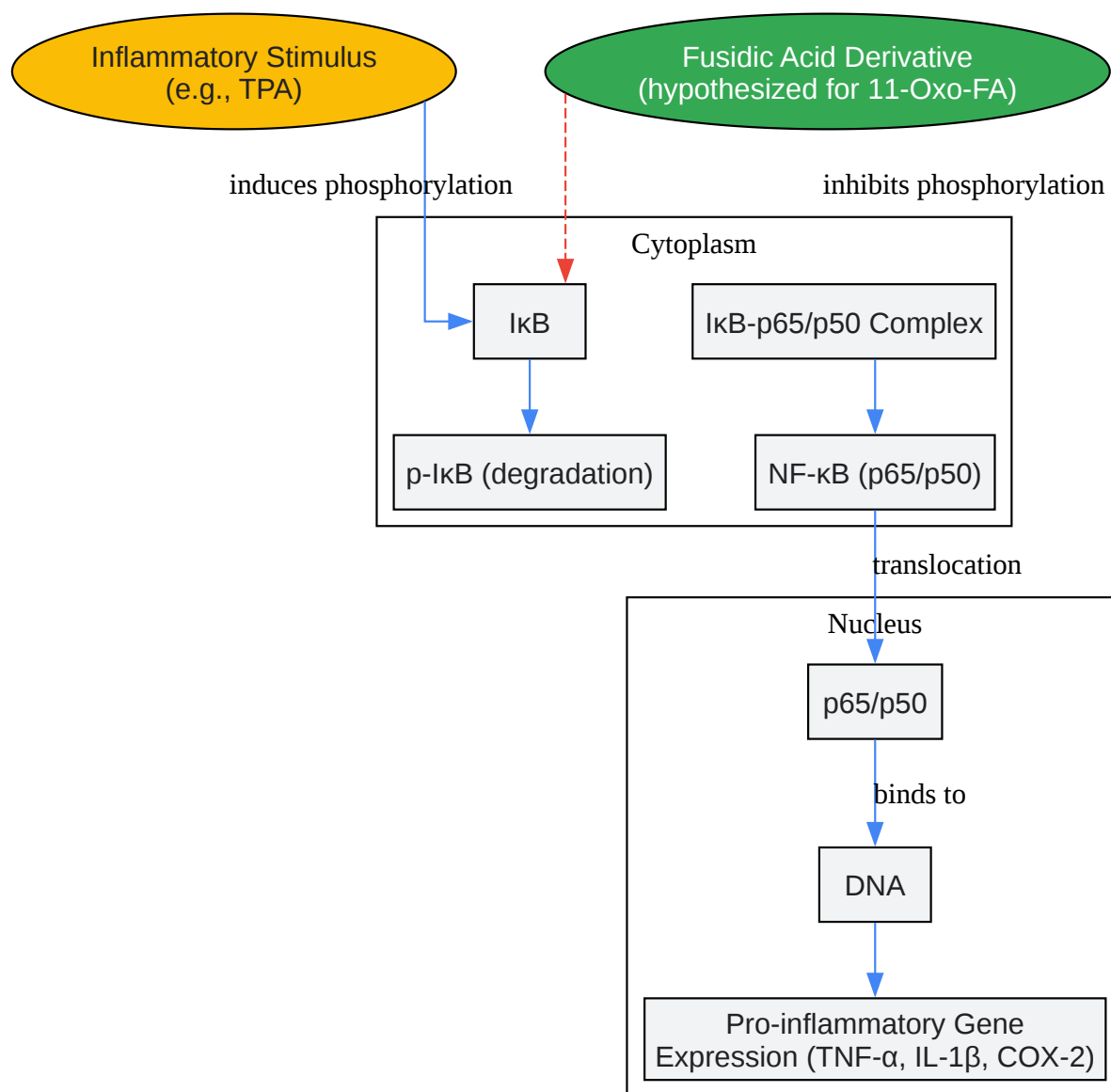
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).<sup>[7]</sup><sup>[13]</sup><sup>[14]</sup>

Procedure:

- **Preparation of Antibiotic Stock Solution:** Prepare a stock solution of the test compound (e.g., 11-Oxofusidic Acid) in a suitable solvent like dimethyl sulfoxide (DMSO).
- **Preparation of Microtiter Plates:** Dispense cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
- **Serial Dilutions:** Perform a two-fold serial dilution of the antibiotic stock solution across the microtiter plate to achieve a range of concentrations.
- **Inoculum Preparation:** Prepare a bacterial inoculum from a fresh culture and standardize it to a 0.5 McFarland turbidity standard (approximately  $1.5 \times 10^8$  CFU/mL). Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in the wells.
- **Inoculation:** Inoculate the wells containing the serially diluted antibiotic with the bacterial suspension. Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).
- **Incubation:** Incubate the plates at 37°C for 16-20 hours.
- **MIC Determination:** The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.







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